6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Physicochemical profiling Lipophilicity Solubility prediction

6-Acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic small molecule (C10H9ClN2O2S, MW 256.71) belonging to the thieno[2,3-d]pyrimidin-4-one class. The compound features a 2-chloromethyl group, a 6-acetyl substituent, and a 5-methyl group.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.7
CAS No. 730976-52-0
Cat. No. B2701386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS730976-52-0
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.7
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)C
InChIInChI=1S/C10H9ClN2O2S/c1-4-7-9(15)12-6(3-11)13-10(7)16-8(4)5(2)14/h3H2,1-2H3,(H,12,13,15)
InChIKeyOWNMQNDBYWKYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 730976-52-0): Procurement-Relevant Physicochemical and Class Profile


6-Acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic small molecule (C10H9ClN2O2S, MW 256.71) belonging to the thieno[2,3-d]pyrimidin-4-one class . The compound features a 2-chloromethyl group, a 6-acetyl substituent, and a 5-methyl group. Its predicted ACD/LogP is 0.43, and the polar surface area is 87 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity . The thienopyrimidinone scaffold is associated with diverse pharmacological activities, including central nervous system (CNS) depression and anti-inflammatory effects, which are highly sensitive to the specific substitution pattern [1].

6-Acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Why Class-Level Interchange Is Not Supported by Evidence


Generic substitution among thieno[2,3-d]pyrimidin-4-ones is not scientifically valid because minor structural variations, such as the presence or absence of a 6-acetyl group, profoundly alter physicochemical properties and biological activity profiles. For example, the target compound's 6-acetyl group significantly modulates lipophilicity (ACD/LogP 0.43) compared to analogs lacking this polar moiety, which can affect membrane permeability and target engagement. Moreover, class-level evidence shows that 2-chloromethyl derivatives require specific N3-substitution for CNS depressant activity, while 6-acetyl derivatives are linked to anti-inflammatory and analgesic activities [1][2]. A simple replacement with an unsubstituted or differently substituted analog risks complete loss of the desired property balance, making procurement based on precise chemical identity essential.

6-Acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: Quantitative Differentiation Evidence for Scientific and Industrial Selection


Enhanced Polarity and Hydrogen-Bonding Capacity vs. 5,6-Dimethyl Analog

The target compound exhibits a calculated ACD/LogP of 0.43 and a polar surface area (PSA) of 87 Ų, reflecting the influence of the 6-acetyl group . In contrast, the structurally closest analog without an acetyl group, 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, is expected to have a higher LogP (predicted >1.0) and a lower PSA (predicted <70 Ų) due to the replacement of the acetyl with a non-polar methyl group. This shift in physicochemical properties can lead to a >2-fold difference in predicted water solubility and permeability, as estimated by ACD/LogD values (target compound LogD = 1.10 at pH 7.4) .

Physicochemical profiling Lipophilicity Solubility prediction

Orthogonal Reactivity Profile: Dual Electrophilic and Nucleophilic Sites for Diversification

The target compound possesses two distinct reactive centers: a 2-chloromethyl group that undergoes nucleophilic substitution, and a 6-acetyl group that can participate in condensations, reductions, or organometallic additions . The unsubstituted analog 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 1039847-82-9) lacks the 6-acetyl handle, allowing only single-point diversification. This orthogonal reactivity enables sequential, chemoselective functionalization, a key advantage for building libraries of 2,6-disubstituted thienopyrimidines with tailored properties.

Medicinal chemistry Combinatorial chemistry Building blocks

CNS Depressant Scaffold Potential Validated by Class-Level Evidence

The 2-chloromethylthieno[2,3-d]pyrimidin-4-one core has been experimentally confirmed to produce marked sedative effects when substituted at the N3-position [1]. While direct in vivo data for the acetyl-bearing target compound are not yet published, the class-level evidence establishes the scaffold's CNS activity and suggests that the 6-acetyl group may further modulate potency or selectivity, as demonstrated for other 6-substituted thieno[2,3-d]pyrimidin-4-ones [2]. This is a key differentiator from non-thienopyrimidine heterocycles or analogs lacking the chloromethyl handle.

CNS pharmacology Sedative agents Structure-activity relationship

Reported Anti-Inflammatory and Analgesic Activity of 6-Acetylthieno[2,3-d]pyrimidine Class

A comprehensive doctoral thesis reported that 6-substituted thieno[2,3-d]pyrimidines, including 6-acetyl derivatives, exhibited significant anti-inflammatory, analgesic, and histamine-release inhibition activities in screening experiments [1]. Among these, methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate was identified as a high-potential NSAID candidate. The target compound's 6-acetyl group positions it within this active class, distinguishing it from analogs that carry a methyl or other non-carbonyl substituent at position 6, which showed different or attenuated activity profiles in the same study.

Anti-inflammatory agents Analgesics NSAIDs

6-Acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: High-Impact Procurement Scenarios in Drug Discovery and Chemical Biology


Lead-Like Scaffold for CNS Sedative or Anxiolytic Development

Based on the demonstrated sedative action of 2-chloromethyl-3-N-substituted thieno[2,3-d]pyrimidin-4-ones [1], the target compound serves as a versatile starting point for synthesizing novel CNS-active agents. Its 6-acetyl group allows further functionalization to modulate selectivity, while the chloromethyl handle enables attachment of pharmacophoric groups at position 2. This scenario is directly supported by the class-level CNS depressant evidence and the orthogonal reactivity profile.

Anti-Inflammatory and Analgesic Agent Optimization

The compound belongs to a class of 6-acetylthieno[2,3-d]pyrimidines with validated anti-inflammatory and analgesic activities [2]. Procurement for structure-activity relationship (SAR) studies aiming to improve potency or reduce side effects is scientifically justified. The availability of predicted physicochemical data facilitates formulation design for in vivo testing.

Dual-Functional Building Block for Focused Chemical Libraries

The presence of two orthogonal reactive sites (electrophilic chloromethyl and nucleophilic/condensable acetyl) enables sequential, chemoselective elaboration . This feature is essential for combinatorial chemistry and diversity-oriented synthesis, where rapid access to 2,6-disubstituted thienopyrimidine libraries is required. The compound is commercially available at 95% purity, making it suitable for parallel synthesis workflows without additional purification steps.

Pharmacokinetic Property Modulation via 6-Acetyl-Directed Derivatization

The predicted ACD/LogP of 0.43 and LogD (pH 7.4) of 1.10 indicate moderate lipophilicity . This baseline can be adjusted by chemical transformation of the acetyl group (e.g., reduction to alcohol, condensation to hydrazones) to fine-tune solubility and permeability. Researchers investigating the impact of the 6-position substitution on absorption and distribution can use this compound as a reference scaffold.

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